N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide
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Overview
Description
N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a phenylpyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the proliferation of colon cancer cells
Mode of Action
It’s known that similar compounds can inhibit the proliferation of cancer cells
Biochemical Pathways
Given that similar compounds can inhibit the proliferation of cancer cells , it’s possible that this compound affects pathways related to cell division or growth
Result of Action
Similar compounds have been reported to inhibit the proliferation of colon cancer cells , suggesting that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate 1,3-diketone or β-keto ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: Traditional batch reactors are used for each step of the synthesis, with careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Processing: Continuous flow reactors can be employed to streamline the synthesis process, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl, chlorophenyl, or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.
N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-ethanamide: Similar structure but with an ethanamide group instead of a carboxamide group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups.
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-19-13-11-18(12-14-19)22-21(16-27(26-22)20-9-5-2-6-10-20)23(28)25-15-17-7-3-1-4-8-17/h1-14,16H,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZSWCMOODLAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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